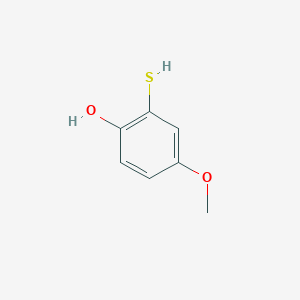

2-Mercapto-4-methoxyphenol

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H8O2S |

|---|---|

Molecular Weight |

156.20 g/mol |

IUPAC Name |

4-methoxy-2-sulfanylphenol |

InChI |

InChI=1S/C7H8O2S/c1-9-5-2-3-6(8)7(10)4-5/h2-4,8,10H,1H3 |

InChI Key |

SZPLALNDBUAMJG-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)O)S |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Mercapto 4 Methoxyphenol and Its Derivatives

Chemo- and Regioselective Synthesis Strategies

Achieving the desired 1,2,4-substitution pattern with hydroxyl, mercapto, and methoxy (B1213986) groups requires careful strategic planning to overcome issues of competing reactivity and to direct substituents to their intended positions.

The direct functionalization of existing C-H bonds on substituted phenols is an atom-economical approach to increase molecular complexity. rsc.org For the synthesis of 2-Mercapto-4-methoxyphenol, a logical starting material would be a methoxyphenol, such as 4-methoxyphenol (B1676288) (mequinol) or 2-methoxyphenol (guaiacol). The challenge lies in the selective introduction of a thiol group at the correct unoccupied position.

Direct C-H functionalization often relies on the inherent directing effects of the substituents already present. rsc.org The hydroxyl and methoxy groups are both ortho, para-directing. In the case of 4-methoxyphenol, the positions ortho to the hydroxyl group (C2 and C6) are activated. Introducing a thiol group selectively at the C2 position would require overcoming the steric hindrance and electronic influence of the adjacent hydroxyl group. Similarly, starting with guaiacol (B22219), functionalization would need to be directed to the C4 position (para to the hydroxyl group) and C5 (meta to the hydroxyl group), making regiocontrol challenging.

Recent advances have focused on using directing groups to achieve site-selectivity in C-H functionalization reactions that might otherwise yield mixtures of isomers. oregonstate.edu While specific examples for the direct thiolation of methoxyphenols to yield this compound are not prevalent, the principles of directed metalation or catalyzed C-H activation represent a promising frontier.

When direct functionalization is not regioselective, multi-step synthetic routes provide a reliable, albeit longer, path to the target molecule. researchgate.netsavemyexams.com Such sequences build the molecule by sequentially introducing functional groups or by starting from a pre-functionalized core that ensures the correct substitution pattern.

A plausible multi-step synthesis could start from a precursor like vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde), which already contains two of the required functional groups in the correct relative positions. The synthesis could proceed through the following hypothetical steps:

Protection of the Phenolic Hydroxyl Group: To prevent side reactions in subsequent steps.

Introduction of the Sulfur Moiety: This could be achieved by converting the aldehyde to a different functional group that can then be transformed into a thiol. For instance, a Baeyer-Villiger oxidation to a formate (B1220265) ester, followed by hydrolysis and subsequent Newman-Kwart rearrangement and reduction.

Deprotection: Removal of the protecting group from the phenolic hydroxyl to yield the final product.

Another strategy involves the use of the Sandmeyer reaction, starting from an appropriately substituted aniline (B41778) derivative, such as 4-amino-2-methoxyphenol. The amino group can be converted to a diazonium salt, which can then be displaced by a sulfur nucleophile (e.g., potassium ethyl xanthate followed by hydrolysis) to introduce the mercapto group. The success of this route depends on the stability of the starting materials and intermediates. nii.ac.jp

Modern catalysis offers powerful tools for the precise introduction of functional groups onto aromatic rings under milder conditions than classical methods.

Transition metals, particularly palladium and copper, are widely used to catalyze the formation of C-S and C-O bonds. beilstein-journals.org These methods typically involve the cross-coupling of an aryl halide or triflate with a sulfur source or an alcohol/alkoxide.

For a molecule like this compound, one could envision a strategy starting from a dihalogenated phenol (B47542), for example, 2,4-dibromophenol. The differential reactivity of the bromine atoms could potentially allow for selective, sequential coupling reactions. For instance, a palladium-catalyzed reaction with sodium methoxide (B1231860) could introduce the methoxy group, followed by a copper- or palladium-catalyzed coupling with a thiol surrogate to install the mercapto group. The regioselectivity of these reactions is a critical factor and is often influenced by the choice of catalyst, ligands, and reaction conditions. beilstein-journals.orgresearchgate.net

Copper-catalyzed Ullmann-type reactions are particularly effective for C-O and C-S bond formation. beilstein-journals.org Recent developments have focused on improving these reactions by using ligands that enhance catalyst activity and allow for lower reaction temperatures.

| Reaction Type | Catalyst/Ligand System | Typical Substrates | Key Feature |

| Buchwald-Hartwig Amination (adapted for S) | Pd(OAc)₂ / Xantphos | Aryl Halides, Thiols | Forms C-S bonds with high efficiency. |

| Ullmann Condensation (C-O) | CuI / Phenanthroline | Aryl Halides, Alcohols | Classic method for aryl ether synthesis. beilstein-journals.org |

| Ullmann Condensation (C-S) | CuI / Ethylene Glycol | Aryl Halides, Thiols | Ligand-assisted C-S bond formation. |

| C-H Hydroxylation | Cu(OAc)₂ / Pyridine | (2-pyridyl)arenes | Directs hydroxylation to the ortho position. beilstein-journals.org |

This table presents examples of transition metal-catalyzed reactions applicable to the synthesis of substituted phenols and thiophenols.

The ligand associated with a metal catalyst plays a pivotal role in determining the outcome of a reaction. Ligands can influence reactivity, stability, and, most importantly, selectivity (chemo-, regio-, and enantio-). In the context of synthesizing this compound, ligands are essential for directing functional groups to the desired positions and for enabling reactions under mild conditions.

For instance, bidentate ligands like 2,2'-bipyridine (B1663995) or 8-hydroxyquinoline (B1678124) derivatives have been shown to promote copper-catalyzed hydroxylation of aryl halides. beilstein-journals.org Similarly, specialized phosphine-based ligands are crucial for many palladium-catalyzed cross-coupling reactions. The development of new ligands is a continuous effort to expand the scope and efficiency of metal-catalyzed transformations. researchgate.net For example, using a directing group that is also a ligand can tether the metal catalyst in proximity to a specific C-H bond, facilitating its selective functionalization.

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. rasayanjournal.co.in These principles are increasingly being applied to the synthesis of complex organic molecules.

Aqueous Media: Performing reactions in water instead of volatile organic solvents is a key green chemistry goal. Phase-transfer catalysis can be employed to bring organic substrates and aqueous reagents together. researchgate.net For phenolic compounds, reactions in water are feasible, and metal-catalyzed hydroxylations have been successfully performed in mixed aqueous-organic or purely aqueous systems. beilstein-journals.orgacs.org

Solvent-Free Conditions: Microwave-assisted organic synthesis (MAOS) often allows for solvent-free reactions, leading to shorter reaction times, higher yields, and reduced waste. rasayanjournal.co.inrjptonline.org The synthesis of benzimidazole (B57391) derivatives from o-phenylene diamine and vanillin (a related methoxyphenol) has been demonstrated under microwave irradiation, showcasing the potential of this technology. rjptonline.org

Biocatalysis: The use of enzymes as catalysts offers high selectivity under mild, environmentally benign conditions (e.g., in water at ambient temperature). rsc.org While a specific biocatalytic route to this compound is not established, enzymes like lipases, oxidases, and lyases are used in the synthesis and modification of various phenolic compounds. mdpi.comtuhh.deunimi.it For example, ene-reductases have been used for the aromatization of cyclohexanones to produce phenols, and phenolic acid decarboxylases can modify phenolic structures with high regioselectivity. tuhh.dechemistryviews.org These biocatalytic methods represent a promising avenue for future, sustainable synthetic strategies.

| Green Approach | Methodology | Potential Application | Advantages |

| Biocatalysis | Ene-reductase catalyzed aromatization | Synthesis of the phenol core from a cyclohexanone (B45756) precursor. chemistryviews.org | Mild conditions, high selectivity, renewable catalyst. |

| Aqueous Synthesis | CuI/Triethanolamine catalysis | Hydroxylation of an aryl halide precursor in water. beilstein-journals.org | Eliminates hazardous organic solvents, improves safety. |

| Microwave-Assisted Synthesis | Alumina-supported reaction | Condensation reactions to build the aromatic scaffold. rjptonline.org | Rapid heating, reduced reaction times, often solvent-free. |

This table summarizes green chemistry approaches potentially applicable to the synthesis of this compound or its precursors.

Catalytic and Organocatalytic Methods for Thiol and Methoxy Group Introduction

Synthesis of Analogues and Functionalized Derivatives

The structural framework of this compound, featuring a thiol, a hydroxyl, and a methoxy group on an aromatic ring, offers multiple sites for chemical modification. This versatility allows for the synthesis of a wide array of analogues and functionalized derivatives, each with tailored properties. Advanced synthetic strategies focus on selective reactions at the sulfur atom, the phenolic oxygen, the aromatic ring, and the creation of more complex adducts like Schiff bases for applications in coordination chemistry and materials science.

The selective alkylation of the phenolic oxygen (O-alkylation) versus the thiol sulfur (S-alkylation) is a key step in modifying this compound. The outcome of the reaction is governed by the nucleophilicity of the two sites and the reaction conditions employed. Generally, the thiol group is more nucleophilic than the hydroxyl group, favoring S-alkylation under neutral or mildly basic conditions.

S-Alkylation (Thioether Formation): The synthesis of thioether derivatives often proceeds via nucleophilic substitution. The thiol group, being a potent nucleophile, readily attacks alkyl halides. For instance, the reaction of a mercaptophenol with benzyl (B1604629) chloride in the presence of a base like potassium carbonate or sodium hydroxide (B78521) facilitates the deprotonation of the thiol, enhancing its nucleophilicity and leading to the formation of the corresponding S-benzyl thioether. A variety of alkylating agents, including alkyl halides and tosylates, can be used to prepare a diverse range of S-alkylated products in solvents like acetonitrile (B52724). nih.gov

O-Alkylation (Ether Formation): Selective O-alkylation requires conditions that either enhance the nucleophilicity of the phenolic oxygen or utilize catalysts that favor reaction at this site. Stronger bases are needed to deprotonate the phenol compared to the thiol. Metal-catalyzed cross-coupling reactions, such as the Ullmann condensation, are effective for forming aryl ethers. This reaction typically involves an aryl halide, a phenol, and a copper catalyst, often in the presence of a base like cesium carbonate. mdpi.com While direct alkylation with alkyl halides can lead to mixtures of O- and S-alkylated products, the choice of solvent and base can influence the chemoselectivity. nih.gov

| Strategy | Target Functional Group | Typical Reagents & Catalysts | Reaction Principle | Reference |

|---|---|---|---|---|

| S-Alkylation | Thioether (-S-R) | Alkyl halides (e.g., benzyl chloride), Tosylates; Base (K₂CO₃, NaOH) | Nucleophilic substitution at the more nucleophilic thiol group under basic conditions. | nih.gov |

| O-Alkylation (Aryl Ethers) | Ether (-O-Ar) | Aryl halides (e.g., iodobenzene); Copper catalyst (CuBr, CuI), Base (Cs₂CO₃) | Ullmann condensation for the formation of diaryl ethers. | mdpi.com |

| O-Alkylation (Alkyl Ethers) | Ether (-O-R) | Alkyl halides, Isobutylene; Strong Base, Acid Catalyst | Direct alkylation, often requires harsher conditions than S-alkylation and can face selectivity challenges. | nih.govkyoto-u.ac.jp |

Further diversification of the this compound scaffold can be achieved by introducing new functional groups onto the aromatic ring. The existing substituents (-OH, -SH, -OCH₃) are electron-donating and act as ortho-, para-directors for electrophilic aromatic substitution reactions. This allows for the regioselective introduction of groups such as nitro, halogen, or acyl moieties at the available positions on the ring.

A more complex functionalization involves using the phenol as a building block for heterocyclic systems. For example, derivatives of vanillin, which possesses a similar 4-hydroxy-3-methoxyphenyl core, can be used to synthesize a variety of heterocyclic compounds. rjptonline.org Chalcones derived from such phenols can react with reagents like hydrazine (B178648) hydrate (B1144303) or thiourea (B124793) to form pyrazole (B372694) or pyrimidine (B1678525) rings, respectively, appended to the original phenolic structure. rjptonline.org Another advanced method involves the oxidative cyclization of mercaptophenyl-triazole derivatives to form fused tricyclic heteroarenes, demonstrating a pathway to build complex ring systems initiated from the thiol group. researchgate.net

| Functionalization Type | Reaction | Key Reagents | Resulting Structure | Reference |

|---|---|---|---|---|

| Electrophilic Substitution | Nitration, Halogenation, Acylation | HNO₃/H₂SO₄, Br₂, Acyl chloride/AlCl₃ | Introduction of substituents onto the aromatic ring. | |

| Heterocycle Formation | Condensation/Cyclization | Hydrazine hydrate, Thiourea, Sodium azide | Formation of pyrazole, pyrimidine, or triazine rings attached to the phenol moiety. | rjptonline.org |

| Oxidative Cyclization | Intramolecular C-S bond formation | Oxidizing agents | Formation of fused sulfur-containing heterocycles (e.g., benzothiazoles). | researchgate.net |

Schiff bases, characterized by the azomethine or imine group (-C=N-), are a significant class of derivatives due to their wide-ranging applications, particularly as versatile ligands in coordination chemistry. dergipark.org.tr These compounds are typically synthesized through the condensation reaction of a primary amine with an aldehyde or ketone, often in an alcoholic solvent and sometimes with a few drops of an acid catalyst like acetic acid. uobaghdad.edu.iqugm.ac.id

To prepare a Schiff base containing the this compound moiety, one can react a suitable amino- or aldehyde-functionalized version of the core structure. For instance, a common synthetic route involves the condensation of an o-vanillin derivative (2-hydroxy-3-methoxybenzaldehyde) with a mercapto-substituted amine, such as 2-aminothiophenol, to yield a Schiff base ligand like 2-((2-mercaptophenylimino)methyl)-4-methoxyphenol. dergipark.org.trresearchgate.net Another strategy involves preparing a more complex amine, such as an aminotriazole, and reacting it with various aldehydes to produce a series of Schiff base derivatives. pensoft.net The formation of the imine is confirmed by the appearance of a characteristic C=N stretching band in the FT-IR spectrum and the disappearance of the amine (NH₂) signals. pensoft.net These Schiff base ligands, possessing N, O, and S donor atoms, are excellent chelating agents for a variety of metal ions. researchgate.netresearchgate.net

| Aldehyde/Ketone Precursor | Amine Precursor | Reaction Conditions | Product Type | Reference |

|---|---|---|---|---|

| 2-Hydroxy-3-methoxybenzaldehyde | 2-Aminothiophenol | Ethanol, Reflux | Schiff base with O, N, S donor sites. | dergipark.org.trresearchgate.net |

| 2-Hydroxy-3-methoxybenzaldehyde | 4-Amino-5-(4-nitrophenyl)-4H-1,2,4-triazole-3-thiol | Absolute ethanol, Reflux | Triazole-containing Schiff base. | ugm.ac.id |

| Various aromatic aldehydes | 4-(4-Amino-5-mercapto-4H-1,2,4-triazol-3-yl)-2-methoxyphenol | Ethanol, Acetic acid (cat.) | Schiff bases derived from a triazole-phenol amine. | uobaghdad.edu.iqpensoft.net |

Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions such as hydrogen bonding, π-π stacking, and metal-ligand coordination. gla.ac.uk The this compound scaffold is an excellent platform for designing components for supramolecular assembly due to its inherent functional groups.

The phenolic -OH and thiol -SH groups are prime sites for hydrogen bonding, which can direct the self-assembly process. researchgate.net The aromatic ring allows for π-π stacking interactions with other aromatic systems. frontiersin.org Derivatization is a key strategy to enhance and control these interactions. For example, converting the molecule into a Schiff base ligand, as described previously, creates a multidentate chelating agent capable of coordinating with metal ions (e.g., Co(II), Ni(II), Cu(II)) to form well-defined metal-organic complexes. dergipark.org.trugm.ac.idresearchgate.net These complexes are themselves supramolecular assemblies where the geometry is dictated by the coordination preferences of the metal ion.

More advanced strategies involve attaching specific functional units to the core structure to program the assembly process. This can include:

Attaching long alkyl chains: This can be used to control solubility and induce assembly in solution through solvophobic effects, leading to the formation of nanostructures like micelles or vesicles. frontiersin.org

Introducing photoresponsive groups: Functional groups like azobenzenes or photolabile protecting groups can be incorporated. nih.gov This allows for external control over the assembly and disassembly process using light as a trigger, enabling the creation of dynamic materials. For instance, a key functional group for assembly (like a carboxylic acid or amine) can be "caged" with a photoremovable group, and its release by UV irradiation initiates the self-assembly process. nih.gov

The systematic preparation of such functionalized building blocks is crucial for the rational design of complex supramolecular architectures. nih.gov

Reaction Mechanisms and Reactivity Studies of 2 Mercapto 4 Methoxyphenol

Mechanistic Investigations of Phenolic and Thiolic Group Reactivity

The phenolic (-OH) and thiolic (-SH) groups are the primary centers of reactivity. The hydroxyl group is a strong activating group, directing electrophiles to the ortho and para positions. The thiol group is also activating and ortho, para-directing. The methoxy (B1213986) group at position 4 further activates the ring. The acidity of the phenolic proton (pKa ~10) and the thiolic proton (pKa ~6-7) allows for the formation of the corresponding phenoxide and thiolate anions, which are potent nucleophiles.

Electrophilic Aromatic Substitution: The combined electron-donating effects of the hydroxyl, methoxy, and thiol groups make the aromatic ring of 2-Mercapto-4-methoxyphenol highly susceptible to electrophilic substitution. byjus.com The directing effects of the existing substituents guide incoming electrophiles primarily to positions 3 and 5.

Halogenation: Treatment with bromine in a non-polar solvent can lead to monobromination, while reaction with excess bromine water is expected to result in the formation of poly-brominated products. byjus.com

Nitration: Nitration with dilute nitric acid at low temperatures would likely yield a mixture of nitro-substituted isomers. byjus.com

Reactions with Sulfenyl Chlorides: Phenols and their derivatives react with electrophilic reagents like trifluoromethylsulfenyl chloride (CF₃SCl), typically resulting in substitution at the position para to the hydroxyl group. beilstein-journals.org For this compound, substitution would be directed to the available ortho positions.

Nucleophilic Reactivity: The compound primarily acts as a nucleophile, especially after deprotonation. The thiolate anion is a stronger and softer nucleophile than the phenoxide anion.

S-Alkylation: The thiol group can be readily deprotonated by a base, such as potassium carbonate, to form a thiolate. This thiolate is a strong nucleophile that can attack electrophiles like benzyl (B1604629) chloride in a nucleophilic substitution reaction to form the corresponding thioether.

O-Alkylation: While the phenoxide is also nucleophilic, reactions with alkyl halides typically require more stringent conditions compared to S-alkylation due to the lower nucleophilicity of the oxygen anion.

Reactions with Carbonyls: As a potent nucleophile, the thiolate can participate in addition reactions with aldehydes and ketones or in acylation reactions with acid chlorides and anhydrides.

Table 1: Selected Substitution Reactions and Pathways

| Reaction Type | Reagent/Electrophile | Reactive Site(s) | Product Type |

|---|---|---|---|

| Electrophilic Substitution | Bromine (Br₂) | Aromatic Ring (positions 3, 5) | Brominated Phenol (B47542) Derivative |

| Nitric Acid (HNO₃) | Aromatic Ring (positions 3, 5) | Nitrated Phenol Derivative | |

| Nucleophilic Reactivity | Benzyl Chloride (BnCl) / Base | Thiol (-SH) | S-Benzyl Thioether |

| Alkyl Halides (R-X) / Base | Thiol (-SH), Phenol (-OH) | Thioether, Ether |

The phenolic and thiolic hydrogens are susceptible to abstraction by radical species, leading to the formation of phenoxyl and thiyl radicals, respectively. These radical intermediates are key to the antioxidant properties of many phenols and thiols.

Phenoxyl Radicals (ArO•): One-electron oxidation of the phenol group results in a phenoxyl radical. In related methoxyphenols like 2-t-butyl-4-methoxyphenol (BHA), the resulting phenoxyl radical can be relatively stable. These radicals can participate in further reactions, including dimerization, to form biphenyl (B1667301) structures. iiarjournals.orgjosai.ac.jp The presence of the methoxy group can help delocalize the unpaired electron, contributing to the radical's stability.

Thiyl Radicals (ArS•): The S-H bond is generally weaker than the O-H bond in phenols, making hydrogen abstraction from the thiol group kinetically favorable. The resulting thiyl radical is a significant intermediate in redox chemistry. nih.gov Thiyl radicals are known to abstract hydrogen atoms from other molecules and can react with molecular oxygen. nih.gov They are also key species in radical polymerization processes, where they can act as chain transfer agents. mdpi.com In some contexts, thiyl radicals can be generated directly from the corresponding thiol via electron transfer followed by deprotonation. researchgate.net

The formation of radical species from this compound can proceed through electron transfer (ET) mechanisms, often coupled with proton transfer (PT).

Proton-Coupled Electron Transfer (PCET): Given the presence of acidic protons on both the phenol and thiol groups, PCET is a highly relevant mechanism. researchgate.net The oxidation of the molecule can occur in a single concerted step (CEPT), where the electron and proton are transferred simultaneously, or in a stepwise manner involving initial electron transfer to form a radical cation followed by proton transfer (ETPT), or initial proton transfer to form an anion followed by electron transfer (PTET). diva-portal.org Studies on similar molecules like 2-methoxyphenol and 4-methoxyphenol (B1676288) have highlighted the importance of PCET in their electrochemical and photochemical reactions. diva-portal.orgacs.org

Radical Cation Formation: Direct electron transfer from the molecule, particularly from the electron-rich thiol moiety, to an acceptor can generate a thiol radical cation (ArSH•+). researchgate.net This species is highly acidic and can rapidly deprotonate to yield the neutral thiyl radical (ArS•). researchgate.net

The presence of both a phenol and a thiol group provides multiple pathways for oxidation and reduction reactions.

Oxidation:

The thiol group is easily oxidized. Mild oxidizing agents like hydrogen peroxide or even atmospheric oxygen can lead to the formation of a disulfide dimer (bis(2-hydroxy-5-methoxyphenyl) disulfide). Stronger oxidation can convert the thiol into a sulfonic acid (-SO₃H).

The phenol ring itself can be oxidized, especially under electrochemical conditions. Oxidation of related hydroquinone (B1673460) and methoxyphenol derivatives can yield benzoquinones. beilstein-journals.orgsciencemadness.org For instance, the oxidation of 2,6-disubstituted-4-methoxyphenol has been shown to generate a 1,4-benzoquinone. beilstein-journals.org

Reduction:

The primary site for reduction is the aromatic ring. Catalytic hydrogenation (e.g., using H₂ over a rhodium catalyst) of related compounds like 4-methoxyphenol reduces the aromatic ring to a cyclohexane (B81311) ring. researchgate.net This process can yield products such as 4-methoxycyclohexanone (B142444) and, upon further reduction, 4-methoxycyclohexanol. researchgate.net

Chemical reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can also be used to reduce the phenol group to the corresponding cyclohexanol (B46403) derivative.

Table 2: Summary of Oxidation and Reduction Reactions

| Reaction Type | Reagent | Reactive Site | Major Product(s) | Reference |

|---|---|---|---|---|

| Oxidation | Hydrogen Peroxide (H₂O₂) | Thiol (-SH) | Disulfide | |

| Potassium Permanganate (KMnO₄) | Thiol (-SH) | Sulfonic Acid | ||

| Anodic Oxidation | Phenol Ring | Benzoquinone Derivative | beilstein-journals.org | |

| Reduction | H₂ / Rh catalyst | Aromatic Ring | 4-Methoxycyclohexanone, Cyclohexanol | researchgate.net |

| NaBH₄ / LiAlH₄ | Aromatic Ring | Cyclohexanol Derivative |

This compound engages in a variety of intermolecular reactions, acting as either a nucleophile or a substrate for electrophilic attack.

Reactions with Electrophiles: As detailed in section 3.1.1, the electron-rich aromatic ring readily reacts with electrophiles like halogens and nitrating agents. byjus.com The nucleophilic sulfur and oxygen atoms also react with electrophiles such as alkyl halides and acyl chlorides.

Reactions as a Nucleophile: The deprotonated thiolate and phenoxide forms are excellent nucleophiles. The thiolate can react with various electrophilic carbon centers, and it can also act as a ligand, coordinating to metal ions to form metal complexes, as has been demonstrated with the related Schiff base derivative, 2-((2-mercaptophenylimino)methyl)-4-methoxyphenol. researchgate.net The phenoxide anion can react with weak electrophiles like carbon dioxide in reactions such as the Kolbe-Schmitt reaction. byjus.com

Radical Reaction Mechanisms

Intramolecular Interactions and Their Influence on Reactivity

The reactivity of this compound is significantly governed by the interplay of intramolecular forces, particularly hydrogen bonding and the electronic and steric nature of its substituents. These non-covalent interactions can stabilize specific conformations, influence the acidity and nucleophilicity of the functional groups, and direct the pathways of chemical reactions.

The presence of both a hydroxyl (-OH) group and a thiol (-SH) group, along with a methoxy (-OCH₃) group, on the same aromatic ring allows for the formation of complex intramolecular hydrogen bonding networks. The primary competing interactions are the hydroxyl group acting as a hydrogen bond donor to the sulfur atom (O-H···S) and the thiol group donating its proton to the oxygen of the methoxy group (S-H···O).

The relative strength and preference for one type of hydrogen bond over the other are dictated by the geometry of the molecule and the relative acidity and basicity of the participating functional groups. Studies on analogous ortho-substituted phenols and thiophenols provide insight into these interactions. Research on 2-fluorothiophenol (B1332064) complexed with water has demonstrated that an S-H···O hydrogen bond can be favored over an O-H···S bond, depending on the pKa values and proton affinities of the interacting partners. nih.gov In the case of this compound, the hydroxyl group is a stronger proton donor (lower pKa) than the thiol group, while the sulfur atom is a soft base. Conversely, the oxygen atom of the methoxy group is a hard base.

Computational and spectroscopic studies on related molecules like 2-methoxymethylbenzenethiol have investigated the conformational preferences (cis vs. trans) influenced by potential S-H···O interactions. cdnsciencepub.com While the energy of such bonds can be subtle, they are sufficient to influence the conformational equilibrium. cdnsciencepub.com The O-H···S interaction, though often considered weaker than conventional O-H···O bonds, is significant and has been characterized as being dominated by dispersion interactions while still conforming to acid-base formalism. nih.gov The existence of these intramolecular hydrogen bonds can stabilize the molecule and reduce the reactivity of the involved hydrogen atoms, for example, by decreasing their acidity or availability for intermolecular reactions.

The following table summarizes the general characteristics of the potential intramolecular hydrogen bonds in this compound, based on principles from related studies.

| Interaction Type | Donor Group | Acceptor Atom | Typical Bond Energy (kJ/mol) | Influence on Reactivity |

| O-H···S | Hydroxyl (-OH) | Sulfur (in -SH) | < 17 | Stabilizes conformation, may decrease -OH acidity. |

| S-H···O | Thiol (-SH) | Oxygen (in -OCH₃) | < 17 | Stabilizes conformation, may decrease -SH acidity. |

Note: Bond energy values are generalized from studies of weak hydrogen bonds and may vary significantly based on molecular geometry and environment. vscht.cz

The reactivity of this compound is critically influenced by the electronic and steric properties of its three substituents: the hydroxyl (-OH), mercapto (-SH), and methoxy (-OCH₃) groups.

Electronic Effects: Both the hydroxyl and methoxy groups are strong activating, ortho-, para-directing groups due to their ability to donate electron density to the aromatic ring via resonance. The methoxy group at position 4 and the hydroxyl group at position 1 strongly activate the ring towards electrophilic aromatic substitution. The mercapto group is generally considered a weakly activating ortho-, para-director. The combined electron-donating effects of these groups make the aromatic ring highly nucleophilic.

However, the key aspect of reactivity lies in the differential nucleophilicity of the phenol and thiol groups. The thiol group is a stronger nucleophile but a weaker base than the hydroxyl group. This differential reactivity allows for highly chemoselective reactions. For instance, in reactions with dimethyl carbonate catalyzed by NaY faujasite, mercaptophenols undergo selective S-methylation at 150 °C, leaving the hydroxyl group unaffected. researchgate.netacs.org This indicates that the thiolate anion, which is more easily formed or is a more potent nucleophile under these conditions, reacts preferentially over the phenoxide.

Reaction Kinetics and Thermodynamic Analysis

Quantitative kinetic and thermodynamic data specifically for this compound are not extensively documented in publicly available literature. However, analysis of related compounds, particularly methoxyphenols, provides a basis for understanding its thermodynamic stability and potential reaction kinetics.

Thermodynamic Analysis: The thermodynamic stability of phenolic compounds can be evaluated through their standard molar enthalpies of formation (ΔfH°). Calorimetric studies have determined these values for various methoxyphenol isomers. researchgate.net This data is crucial for calculating the enthalpy changes of reactions involving these compounds. For example, the intramolecular hydrogen bond in 2-methoxyphenol contributes to its thermodynamic stability relative to its isomers where such an interaction is absent. nih.gov

The table below presents the standard molar enthalpies of formation in the gaseous phase for related methoxyphenol isomers.

| Compound | Standard Molar Enthalpy of Formation (gas), ΔfH°(g) (kJ mol⁻¹) |

| 2-Methoxyphenol | -246.1 ± 1.9 |

| 3-Methoxyphenol | -240.4 ± 2.1 |

| 4-Methoxyphenol | -229.7 ± 1.8 |

Data sourced from Ribeiro da Silva, M. A. V., et al. (1998). researchgate.net

The greater stability of 2-methoxyphenol compared to the 3- and 4-isomers is partly attributed to the stabilizing effect of its intramolecular hydrogen bond. researchgate.netnih.gov It can be inferred that this compound would also possess significant thermodynamic stability due to its potential for intramolecular hydrogen bonding and the stabilizing resonance effects of its substituents.

Reaction Kinetics: The kinetics of reactions involving this compound would be dictated by the activation energies of the possible reaction pathways. For example, in competitive O- vs. S-alkylation, the lower activation energy for the reaction at the more nucleophilic sulfur atom leads to the kinetic product being the S-alkylated derivative. researchgate.netacs.org

Studies on the reaction of related compounds provide some kinetic parameters. For instance, in a study of a complex derivative of 2-methoxyphenol as a corrosion inhibitor, a free energy of adsorption (ΔG°ads) of -20.663 kJ·mol⁻¹ was calculated, suggesting a spontaneous adsorption process. researchgate.net The activation energy for the corrosion process was found to be higher in the presence of the inhibitor, indicating kinetic hindrance of the corrosion reaction. researchgate.net While not directly transferable, these findings illustrate how the methoxyphenol moiety participates in and influences reaction kinetics.

Advanced Spectroscopic and Structural Elucidation Studies for Research Applications

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Dynamics

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, including 2-Mercapto-4-methoxyphenol.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in determining the connectivity of atoms within the this compound molecule. The chemical shifts (δ) in the NMR spectrum are indicative of the electronic environment of each nucleus.

In the ¹H NMR spectrum, the aromatic protons exhibit distinct signals based on their position relative to the thiol, hydroxyl, and methoxy (B1213986) substituents. The hydroxyl and thiol protons often appear as broad singlets, and their chemical shifts can be sensitive to solvent and concentration. The methoxy group's protons typically present as a sharp singlet at a characteristic upfield chemical shift. rsc.orgbeilstein-journals.org

The ¹³C NMR spectrum provides information on each carbon atom in the molecule. The carbons attached to the oxygen and sulfur atoms (C-OH, C-SH, and C-OCH₃) show characteristic downfield shifts. The chemical shifts of the aromatic carbons help to confirm the substitution pattern on the benzene (B151609) ring. rsc.orgbeilstein-journals.org

Table 1: Predicted and Experimental NMR Data for Methoxy and Phenol (B47542) Derivatives

| Nucleus | Predicted Chemical Shift (ppm) for 4-Methoxyphenol (B1676288) in D₂O | Experimental Chemical Shift (ppm) for 3-Methoxyphenol in CDCl₃ rsc.org | Experimental Chemical Shift (ppm) for 4-Methoxyphenol in DMSO-d₆ rsc.org |

|---|---|---|---|

| ¹H | 7.0 (d), 6.9 (d) | 7.13 (t), 6.50-6.41 (m), 5.34 (s), 3.77 (s) | - |

For more complex structural analysis and to understand intermolecular interactions, advanced NMR techniques are employed.

2D-NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to establish correlations between protons and carbons, confirming the connectivity of the molecular structure. For molecules that can form complexes, such as with metal ions, 2D-NMR is crucial for elucidating the coordination sites. preprints.org

Solid-State NMR (ssNMR): This technique is particularly useful for studying the structure and dynamics of this compound in the solid phase. preprints.org In the solid state, molecular motions are restricted, leading to broader spectral lines due to anisotropic interactions like dipolar coupling and chemical shift anisotropy (CSA). preprints.orgwisc.edu Techniques like Magic Angle Spinning (MAS) are used to average these anisotropic interactions and obtain higher resolution spectra. wisc.edu Solid-state NMR can provide information on polymorphism, crystal packing, and intermolecular interactions like hydrogen bonding. preprints.orgwisc.edu

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule, providing a fingerprint of its functional groups. researchgate.netsciencesconf.org

The FT-IR and Raman spectra of this compound are expected to show characteristic bands for its key functional groups.

S-H Stretch: A weak but sharp absorption band for the thiol (S-H) group is typically observed in the range of 2550-2600 cm⁻¹. beilstein-journals.orgwiley.com

O-H Stretch: The hydroxyl (O-H) group will exhibit a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of hydrogen-bonded phenols.

C-O Stretch: The methoxy group (O-CH₃) will show a strong C-O stretching vibration, typically around 1250 cm⁻¹.

Aromatic C-H and C=C Stretches: The aromatic ring will have characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region.

C-S Stretch: The C-S stretching vibration is expected in the range of 600-800 cm⁻¹. wiley.com

Table 2: Common Group Frequencies for Thiols and Thio-substituted Compounds wiley.com

| Functional Group/Assignment | Group Frequency (cm⁻¹) |

|---|---|

| Thiols (S-H stretch) | 2600–2550 |

| Thiol or thioether, CH₂-S (C-S stretch) | 710–685 |

| Thioethers, CH₃-S (C-S stretch) | 660–630 |

Changes in the position and shape of vibrational bands can provide evidence of intermolecular interactions, such as hydrogen bonding. For instance, the formation of hydrogen bonds involving the hydroxyl or thiol groups would lead to a broadening and shifting of their respective stretching frequencies to lower wavenumbers in the FT-IR spectrum. biointerfaceresearch.com The study of these spectral shifts in different solvents or at varying concentrations can offer insights into the nature and strength of these interactions. biointerfaceresearch.comnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Complex Formation

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state.

For this compound, the UV-Vis spectrum is expected to show absorption bands arising from π→π* transitions associated with the benzene ring and n→π* transitions related to the non-bonding electrons on the oxygen and sulfur atoms. nih.gov The positions of these absorption maxima (λ_max) are influenced by the substituents on the aromatic ring.

The formation of complexes, for instance with metal ions, can lead to shifts in the absorption bands (either to longer or shorter wavelengths) and the appearance of new charge-transfer bands. nih.govresearchgate.net This makes UV-Vis spectroscopy a valuable tool for studying complexation reactions involving this compound. nih.govnih.govresearchgate.net For example, the interaction of guaiacol (B22219) (2-methoxyphenol) with quinones has been shown to enhance light absorption through complex formation. nih.gov

Table 3: Electronic Absorption Spectral Data for a Schiff Base Ligand and its Metal Complexes nih.gov

| Compound | π-π* (nm) | n-π* (nm) |

|---|---|---|

| HL | 324 | 359 |

| HL-Cu | 329 | 367 |

Note: HL refers to the Schiff base ligand 2-methoxy-4-(((5-nitropyridin-2-yl)imino)methyl)phenol. This data illustrates how complexation with metals (Cu and Zn) shifts the electronic transitions.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical tool used to determine the molecular weight of a compound and deduce its structure by analyzing the fragmentation pattern of the molecule. For this compound (C₇H₈O₂S), high-resolution mass spectrometry (HRMS) can confirm its molecular formula by providing a highly accurate mass measurement.

While specific, detailed fragmentation studies on this compound are not extensively documented in the reviewed literature, the fragmentation pattern can be predicted based on its functional groups: a thiol (-SH), a hydroxyl (-OH), and a methoxy (-OCH₃) group on a benzene ring. The molecular ion peak (M⁺) would correspond to the exact mass of the molecule. Common fragmentation pathways would likely involve the loss of small, stable molecules or radicals.

Key Fragmentation Pathways:

Loss of a hydrogen radical (-H•): From the thiol or hydroxyl group.

Loss of a methyl radical (-•CH₃): From the methoxy group.

Loss of formaldehyde (B43269) (-CH₂O): A common fragmentation for methoxy-substituted phenols.

Loss of a sulfhydryl radical (-•SH): Cleavage of the C-S bond.

Loss of carbon monoxide (-CO): Often observed in phenolic compounds.

The precise fragmentation pattern would provide a unique fingerprint for the molecule, aiding in its identification. For instance, methoxyphenol derivatives have been characterized using high-resolution mass spectrometry to identify their molecular mass. nih.gov

Table 1: Predicted Mass Spectrometry Data for this compound

| Analysis Type | Expected Result | Information Gained |

|---|---|---|

| Molecular Ion Peak (M⁺) | m/z ≈ 156.0245 | Confirms the molecular weight. |

| High-Resolution MS | Exact mass consistent with C₇H₈O₂S | Confirms the elemental composition and molecular formula. |

X-ray Crystallography for Solid-State Molecular Architecture (Applicable to Derivatives)

Research on Schiff base complexes derived from 2-((2-mercaptophenylimino)methyl)-4-methoxyphenol with metals like Nickel(II), Cobalt(II), and Copper(II) has been conducted. researchgate.net The structural characterization of these complexes was explored using various techniques, including FT-IR, elemental analysis, and magnetic susceptibility. researchgate.net

In another example, the crystal structure of 2-(2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazol-1-yl)-5-methylpyridine, a derivative containing a methoxyphenyl group, was determined by single-crystal X-ray diffraction. iosrjournals.org The analysis revealed the molecule crystallizes in the orthorhombic space group Pca21. iosrjournals.org The structure consists of several planar ring systems, and their relative orientations (dihedral angles) were precisely measured. iosrjournals.org The crystal packing in this instance was stabilized by van der Waals forces in the absence of classical hydrogen bonds. iosrjournals.org

Similarly, structural studies on other related derivatives, such as those involving 1,2,4-triazoles, have been performed. researchgate.net X-ray diffraction has also been instrumental in determining the solid-state structures of various organotin(IV) derivatives and phenothiazine (B1677639) structures, showcasing the versatility of this technique in organometallic and heterocyclic chemistry. acs.orgmdpi.com

Table 2: Summary of X-ray Crystallography Data for Selected Derivatives

| Compound Derivative | Crystal System | Space Group | Key Structural Features | Reference(s) |

|---|---|---|---|---|

| 2-(2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazol-1-yl)-5-methylpyridine | Orthorhombic | Pca21 | Planar ring systems; packing stabilized by van der Waals forces. | iosrjournals.org |

| Schiff base complexes of 2-((2-mercaptophenylimino)methyl)-4-methoxyphenol | Not specified | Not specified | Formation of mononuclear metal complexes with distorted tetrahedral geometry. | researchgate.net |

These crystallographic studies on derivatives provide invaluable information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships in these classes of compounds.

Computational and Theoretical Chemistry of 2 Mercapto 4 Methoxyphenol

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-Mercapto-4-methoxyphenol at the atomic level. These calculations provide a detailed picture of the molecule's electronic distribution and its three-dimensional shape.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. nih.gov DFT calculations, often employing functionals like B3LYP, are utilized to optimize the molecular geometry of phenolic compounds and predict their vibrational frequencies. scispace.comresearchgate.net For instance, studies on similar molecules like 4-mercaptophenol (B154117) have used DFT at the B3LYP/6-311+G(**) level to predict IR and Raman spectra, showing good agreement with experimental data. nih.gov These calculations also help in understanding the distribution of electrons within the molecule and identifying the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are crucial for predicting chemical reactivity. nih.govnih.gov The molecular electrostatic potential surface can also be calculated to identify sites susceptible to electrophilic and nucleophilic attack. nih.gov

| Parameter | Typical Value/Method | Information Gained |

|---|---|---|

| Functional | B3LYP, M06-2X | Approximation of the exchange-correlation energy |

| Basis Set | 6-311+G(**), cc-pVQZ | Mathematical description of atomic orbitals |

| Solvation Model | C-PCM | Accounts for the effect of a solvent on the molecule |

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, vibrational frequencies, UV-Vis spectra)

Computational methods are powerful tools for predicting the spectroscopic properties of molecules, which can aid in their identification and characterization.

NMR Chemical Shifts: Predicting NMR chemical shifts is an active area of research. nih.gov While empirical and database-driven methods are common, quantum mechanical calculations are also employed. researchgate.net For complex organic molecules, computational prediction of ¹H and ¹³C NMR chemical shifts can be achieved with good accuracy, aiding in structure elucidation. nih.govliverpool.ac.uk

Vibrational Frequencies: DFT calculations are frequently used to predict the vibrational frequencies of molecules, which correspond to the peaks observed in infrared (IR) and Raman spectra. nih.gov For 4-mercaptophenol, DFT calculations have successfully assigned the experimental FTIR and Raman bands. nih.gov

UV-Vis Spectra: Time-dependent DFT (TD-DFT) is a common method for calculating the electronic absorption spectra (UV-Vis) of molecules. scispace.comresearchgate.net These calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. researchgate.net Machine learning models are also being developed to predict UV-Vis spectra from molecular structures. nih.govnih.gov

| Spectroscopic Property | Predicted Value (Computational Method) |

|---|---|

| UV-Vis λmax | 248 nm, 228 nm, 197.3 nm (TD-DFT) researchgate.net |

Reaction Mechanism Modeling and Transition State Analysis

Computational chemistry plays a crucial role in elucidating reaction mechanisms by modeling the pathways of chemical reactions and identifying the transition states. While specific studies on the reaction mechanisms of this compound are limited, computational methods are widely applied to similar phenolic and thiol compounds. These studies can determine the energy barriers of reactions, providing insights into their feasibility and kinetics. For instance, DFT calculations have been used to study the antiradical activity of garlic metabolites, including allyl mercaptan, by analyzing their reactivity. mdpi.com

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

Molecular dynamics (MD) simulations are a computational method used to study the dynamic behavior of molecules over time. utupub.fiyoutube.com MD simulations can provide insights into the conformational flexibility of this compound, revealing the different shapes the molecule can adopt and the energy landscape associated with these conformations. Furthermore, these simulations can model the effects of solvents on the molecule's structure and dynamics, a phenomenon known as solvation. mdpi.com This is particularly important for understanding how the molecule behaves in a biological environment or in a particular solvent. The choice of force field is a critical aspect of setting up accurate MD simulations. mdpi.com

Intermolecular Interaction Analysis (e.g., hydrogen bonding, π-stacking)

Understanding the intermolecular interactions of this compound is key to predicting its physical properties and how it interacts with other molecules.

Hydrogen Bonding: The presence of both a hydroxyl (-OH) and a thiol (-SH) group, as well as a methoxy (B1213986) (-OCH₃) group, allows this compound to participate in hydrogen bonding, both as a donor and an acceptor. Intramolecular hydrogen bonding between the hydroxyl and methoxy groups is possible in ortho-methoxyphenols. researchgate.netstackexchange.com The strength of these hydrogen bonds can be investigated computationally. researchgate.net The formation of intermolecular hydrogen bonds with solvent molecules or other molecules is also a significant factor in its chemical behavior. cdnsciencepub.com

π-Stacking: The aromatic ring of this compound can participate in π-stacking interactions with other aromatic systems. nih.govmdpi.com These non-covalent interactions, driven by a combination of electrostatic and dispersion forces, are important in the self-assembly of molecules and their binding to biological targets. nih.govnih.gov Computational studies on molecules like the thiophenol dimer have shown the coexistence of hydrogen bonding and π-stacking. nih.gov

Advanced Applications of 2 Mercapto 4 Methoxyphenol in Materials and Catalysis Research

Role as a Ligand in Coordination Chemistry and Metal Complexation

The presence of soft sulfur and hard oxygen donor atoms allows 2-Mercapto-4-methoxyphenol to act as an effective ligand, forming stable complexes with a variety of transition metals. This coordination ability is central to its application in materials science and catalysis.

The synthesis of transition metal complexes with ligands analogous to this compound is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent, such as an alcoholic medium. For instance, Schiff base ligands derived from o-vanillin (2-hydroxy-3-methoxybenzaldehyde), which shares the methoxyphenol core, have been used to synthesize complexes with metals like Manganese(II), Cobalt(II), Nickel(II), Copper(II), and Cadmium(II). rsc.orgusm.edu

The characterization of these resulting metal complexes is crucial to determine their structure and properties. A suite of analytical techniques is employed for this purpose. Elemental analysis provides the empirical formula of the complex, confirming the stoichiometry of the metal-ligand interaction. rsc.orgusm.edu Spectroscopic methods are vital for elucidating the coordination environment.

FT-IR Spectroscopy: Fourier-transform infrared spectroscopy helps identify the coordination sites of the ligand. A shift in the frequency of the C-S (thiol) or O-H/C-O (phenol) stretching vibrations upon complexation indicates the involvement of these groups in bonding to the metal center. rsc.orgnih.gov

UV-Visible Spectroscopy: This technique provides information about the electronic transitions within the complex, which can help in understanding the geometry around the metal ion.

NMR Spectroscopy: Nuclear magnetic resonance (¹H and ¹³C NMR) can be used to characterize the ligand and to observe changes in the chemical shifts of protons and carbons near the coordination sites upon complexation. researchgate.net

Additional methods like molar conductance measurements can determine the electrolytic nature of the complexes, while thermal analysis (TGA/DTG) provides information on their thermal stability and composition. rsc.orgusm.edu

Table 1: Spectroscopic and Analytical Techniques for Characterization of Metal Complexes

| Technique | Information Obtained |

|---|---|

| Elemental Analysis | Determines the percentage composition of C, H, N, S and the metal, confirming the stoichiometry of the complex. |

| Molar Conductance | Measures the electrolytic nature of the complex in solution (ionic or non-ionic). |

| FT-IR Spectroscopy | Identifies the functional groups of the ligand that are involved in coordination with the metal ion by observing shifts in vibrational frequencies. |

| UV-Visible Spectroscopy | Provides insights into the electronic configuration and the coordination geometry of the central metal ion. |

| ¹H and ¹³C NMR | Elucidates the structure of the ligand and indicates which atoms are involved in bonding through changes in chemical shifts upon complexation. |

| Thermal Analysis (TGA/DTG) | Examines the thermal stability of the complex and the loss of any coordinated or lattice solvent molecules. |

| Single-Crystal X-ray Diffraction | Determines the precise three-dimensional molecular structure, including bond lengths, angles, and coordination geometry. |

This compound is an excellent chelating agent. Chelation is the process where a polydentate ligand binds to a central metal ion at two or more points to form a stable, ring-like structure called a chelate. mdpi.comsigmaaldrich.com The thiol (-SH) and the phenolic hydroxyl (-OH) groups in the molecule can both be deprotonated to act as donor sites, forming strong covalent bonds with a metal ion. This bidentate coordination, typically involving the sulfur and the phenolic oxygen, leads to the formation of a stable five or six-membered chelate ring, which is entropically favored and results in enhanced complex stability, known as the chelate effect. rsc.org

The coordination number and the nature of the metal ion and the ligand determine the resulting geometry of the complex. nih.govepa.gov For transition metal complexes, several geometries are common:

Octahedral: With a coordination number of six, the metal ion is at the center of an octahedron with ligands at the vertices. This is a very common geometry for transition metal complexes. rsc.orgnih.gov For example, a manganese complex with a related Schiff base ligand has been shown to display a distorted octahedral geometry. usm.edu

Tetrahedral: A coordination number of four can result in a tetrahedral geometry, where the metal ion is at the center of a tetrahedron. nih.govepa.gov

Square Planar: Also possible for a coordination number of four, this geometry is often observed for d⁸ metal ions like Ni(II), Pd(II), and Pt(II). nih.govepa.gov

Pentagonal Bipyramid: For complexes with a higher coordination number of seven, a pentagonal bipyramidal geometry can be adopted. researchgate.net

The specific geometry is influenced by factors such as the size of the metal ion, the steric bulk of the ligand, and electronic effects. epa.gov The ability of ligands to impose a particular geometry can also influence the redox properties of the metal center. researchgate.net

Table 2: Common Coordination Geometries

| Coordination Number | Geometry | Example Metal Ions |

|---|---|---|

| 4 | Tetrahedral | Zn(II), Cd(II), Mn(II) |

| 4 | Square Planar | Ni(II), Pd(II), Pt(II), Cu(II) |

| 6 | Octahedral | Cr(III), Fe(III), Co(III), Mn(II) |

| 7 | Pentagonal Bipyramid | Zr(IV), U(VI) |

Precursor in Polymer Chemistry and Functional Materials Synthesis

The reactive functional groups of this compound also allow it to be used as a building block, or monomer, for the synthesis of specialty polymers and functional materials.

While direct polymerization of this compound is not widely reported, structurally similar compounds like 2-methoxy-4-vinylphenol (B128420) (MVP) serve as a platform for creating bio-based monomers. nih.govresearchgate.netnih.govnih.govdiva-portal.org These monomers can undergo various polymerization reactions, such as radical polymerization, to form homopolymers and copolymers. nih.gov The phenol (B47542) and thiol groups of this compound offer sites for modification to create polymerizable derivatives. For instance, the phenolic hydroxyl could be esterified or etherified with a group containing a polymerizable unit (e.g., a vinyl or acrylate (B77674) group).

The thiol group is particularly useful for polymerization techniques like thiol-ene reactions, where a thiol adds across a double bond. This "click" reaction is highly efficient and can be used to create crosslinked thermoset polymers when multifunctional monomers are used. nih.govnih.gov Poly(thioether carbonates) have been prepared from diene monomers derived from eugenol (B1671780) and 2-methoxy-4-vinylphenol via a thiol-ene click reaction. rsc.org

The thiol group is central to the integration of this compound derivatives into responsive or "smart" materials. Specifically, the reversible oxidation of a thiol (-SH) to a disulfide bond (-S-S-) is a powerful tool for creating redox-responsive systems. rsc.org

These materials can change their structure and properties in response to changes in the surrounding redox environment, such as the levels of oxidizing agents (e.g., reactive oxygen species, ROS) or reducing agents (e.g., glutathione, GSH). mdpi.comrsc.org This is particularly relevant for biomedical applications, as many disease states are associated with altered redox levels.

Polymers containing disulfide bonds in their backbone or as crosslinkers can be designed to be stable under normal physiological conditions but to degrade or release a payload in a reducing environment. mdpi.com For example, a drug could be encapsulated within a nanocarrier made from a disulfide-crosslinked polymer. When the nanocarrier encounters the high GSH concentrations inside cancer cells, the disulfide bonds are cleaved, leading to the disassembly of the carrier and the targeted release of the drug. mdpi.com Similarly, materials containing thioether or thioketal linkages can be designed to respond to oxidative stress by becoming more hydrophilic or by cleaving, respectively, triggering the release of an encapsulated agent. rsc.orgnih.gov

Applications in Heterogeneous and Homogeneous Catalysis

The ability of this compound to form stable metal complexes is the foundation for its use in catalysis. These complexes can function as either homogeneous or heterogeneous catalysts.

Homogeneous catalysis occurs when the catalyst and the reactants are in the same phase, typically a liquid phase. researchgate.netosti.gov Metal complexes of this compound or related ligands can be designed to be soluble in the reaction medium. These catalysts often exhibit high activity and selectivity because the active sites are readily accessible. For example, ruthenium and osmium complexes have been used as homogeneous catalysts for the hydrogenation of ketones. researchgate.net The catalytic cycle often involves the coordination of reactants to the metal center, transformation, and subsequent release of the products.

Heterogeneous catalysis involves a catalyst that is in a different phase from the reactants, usually a solid catalyst with liquid or gas reactants. nih.govchemiitkgp-mcdaslab.com This is highly advantageous for industrial processes because the catalyst can be easily separated from the product mixture by filtration, allowing for its reuse. nih.gov Homogeneous catalysts based on this compound complexes can be heterogenized by anchoring them to a solid support, such as silica, alumina, or a polymer resin. This combines the high selectivity of homogeneous catalysts with the practical advantages of heterogeneous systems.

Metal complexes derived from ligands similar to this compound have shown catalytic activity in a range of reactions:

Oxidation Reactions: Schiff base complexes can catalyze the oxidation of phenols and sulfides. epa.gov

Reduction Reactions: Copper(II) complexes with N,O-chelating Schiff base ligands have been successfully used for the catalytic reduction of 4-nitrophenol (B140041) to 4-aminophenol. mdpi.com

Polymerization Reactions: Certain transition metal complexes are used as catalysts in polymerization processes, such as the ring-opening polymerization of lactones or the polymerization of ethylene. epa.gov

C-C Coupling and other Organic Transformations: Catalysis plays a key role in a vast array of organic reactions, and metal complexes are central to many of these, including cross-coupling reactions. mdpi.com

The catalytic performance is influenced by the choice of the metal center, the coordination environment provided by the ligand, and the reaction conditions. nih.gov

Table 3: Comparison of Homogeneous and Heterogeneous Catalysis

| Feature | Homogeneous Catalysis | Heterogeneous Catalysis |

|---|---|---|

| Phase | Catalyst and reactants are in the same phase (e.g., liquid). | Catalyst and reactants are in different phases (e.g., solid catalyst, liquid reactants). |

| Activity/Selectivity | Often high due to well-defined, accessible active sites. | Can be lower; may be affected by mass transfer limitations. |

| Catalyst Separation | Difficult, often requires distillation or extraction. | Easy, typically by simple filtration. |

| Catalyst Reusability | Challenging due to separation difficulties. | Generally straightforward. |

| Thermal Stability | Often limited. | Typically more robust and stable at higher temperatures. |

Catalyst Design and Performance Evaluation

The design of catalysts often involves the strategic selection of ligands and metal centers to achieve desired activity, selectivity, and stability. Phenolic and thiophenolic compounds can act as ligands in the synthesis of metal complexes for catalysis. The performance of such catalysts is typically evaluated by measuring reaction rates, product yields, and turnover numbers under various conditions.

While general principles of catalyst design are well-established, specific studies detailing the design and performance evaluation of catalysts derived from this compound are not prominently featured in the available literature. Research on other methoxyphenols has explored their use in the synthesis of catalysts for various reactions. For instance, different catalysts have been compared for the synthesis of 4-methoxyphenol (B1676288) itself.

Role in Organic Transformations (e.g., C-C coupling reactions)

Carbon-carbon (C-C) coupling reactions are fundamental transformations in organic synthesis for the construction of complex molecules. These reactions are often catalyzed by transition metals, such as palladium and copper. The electronic and steric properties of ligands play a crucial role in the efficiency of these catalytic cycles, which typically involve oxidative addition, transmetalation, and reductive elimination steps.

A study on the cross-coupling reaction between 2-methoxy-4-methylphenol (B1669609) and 1,2,4-trimethoxybenzene (B152335) has been reported, highlighting the potential for phenolic compounds to participate in such transformations. researchgate.net However, specific examples of this compound being utilized as a substrate or ligand in C-C coupling reactions are not readily found in the searched literature. The presence of the sulfur atom in the mercapto group could offer unique coordination chemistry and reactivity in such catalytic systems.

Electrochemical Applications and Sensing Platforms

Electrochemical Demethylation for Surface Functionalization

Electrochemical demethylation is a process where a methyl group is removed from a molecule using an electric current. This technique can be employed for surface functionalization, where the resulting molecule is attached to an electrode surface, altering its properties. For example, the electrochemical demethylation of 2-methoxyphenol has been used to form a surface-confined catechol layer on a multi-walled carbon nanotube (MWCNT) modified glassy carbon electrode (GCE). nih.govacs.orgnih.govresearchgate.net This process involves applying a bias potential to induce the demethylation reaction, leading to a stable and redox-active surface. nih.govacs.orgnih.govresearchgate.net

This surface modification can be characterized by a well-defined redox peak, and the surface excess of the immobilized species can be calculated. acs.orgnih.govresearchgate.net While this demonstrates a facile approach for modifying electrode surfaces using a related compound, specific research on the electrochemical demethylation of this compound for surface functionalization is not described in the provided search results. The mercapto group could potentially influence the demethylation process and the stability of the resulting functionalized surface.

Development of Electrochemical Sensors (focus on fundamental mechanisms)

Electrochemical sensors are devices that detect specific analytes by converting a chemical reaction into a measurable electrical signal. The fundamental mechanism often involves the electrocatalytic oxidation or reduction of the target analyte at the surface of a modified electrode. The design of these sensors focuses on achieving high sensitivity, selectivity, and a low detection limit.

Environmental Transformation Pathways and Fate in Abiotic Systems

Photodegradation Mechanisms and Products

Photodegradation, or photolysis, is a key process for the transformation of organic compounds in sunlit surface waters and the atmosphere. This process can occur through two primary mechanisms: direct and indirect photolysis.

Direct Photolysis: This involves the direct absorption of solar radiation by the 2-Mercapto-4-methoxyphenol molecule, leading to its excitation and subsequent chemical decomposition. The effectiveness of this process depends on the molecule's absorption spectrum overlapping with the solar spectrum at the Earth's surface (wavelengths > 290 nm).

Indirect Photolysis: This mechanism is often more significant for phenolic compounds. It involves reactions with photochemically produced reactive species, such as hydroxyl radicals (•OH), superoxide (B77818) radicals (•O₂⁻), and singlet oxygen. mdpi.com These reactive oxygen species are generated by the irradiation of naturally occurring photosensitizers in water, like dissolved organic matter.

While specific experimental studies on the photodegradation of this compound are not extensively documented, the known reactivity of phenols and thiophenols suggests that indirect photolysis via reaction with hydroxyl radicals would be a primary degradation pathway. The reaction would likely involve hydrogen abstraction from the phenolic or thiolic groups, or •OH addition to the aromatic ring, initiating a cascade of reactions leading to ring-opening and mineralization.

Potential photodegradation products could include hydroxylated derivatives, quinones (from the oxidation of the phenol (B47542) group), and disulfides (from the coupling of thiyl radicals). Complete mineralization would ultimately yield carbon dioxide, water, and sulfate.

Chemical Oxidation Pathways in Aquatic and Atmospheric Environments

Chemical oxidation is a critical fate process for this compound, particularly given the high reactivity of the thiol (-SH) group.

In Aquatic Environments: The thiol group is susceptible to oxidation by dissolved oxygen, metal ions (like Fe³⁺ and Cu²⁺), and other environmental oxidants. The oxidation of thiophenols often proceeds via a free-radical mechanism to form a disulfide dimer. wikipedia.orgbiolmolchem.com This process can be spontaneous, especially at the air-water interface where thiol enrichment can occur. acs.orgresearchgate.net

The primary oxidation pathway for this compound in water is expected to be the coupling of two molecules to form 2,2'-disulfanediylbis(4-methoxyphenol). Further oxidation of the disulfide is possible but generally occurs more slowly, potentially leading to the formation of thiosulfinates, thiosulfonates, and ultimately sulfonic acids under strongly oxidizing conditions. biolmolchem.comresearchgate.net The phenolic hydroxyl group can also be oxidized, potentially leading to the formation of quinone-like structures, particularly in the presence of strong oxidants or peroxidase enzymes. nih.gov

In Atmospheric Environments: In the atmosphere, volatile organic compounds like this compound are primarily degraded by gas-phase reactions with hydroxyl radicals (•OH) during the day and nitrate (B79036) radicals (NO₃•) at night. nih.govcopernicus.org The reaction with •OH is typically the dominant loss process. semanticscholar.org The rate of this reaction is high for phenols and thiophenols, suggesting a short atmospheric lifetime for this compound. The reaction likely proceeds by H-atom abstraction from the highly reactive S-H bond, forming a thiyl radical, which can then react with oxygen or other atmospheric species. Oxidation can also occur at the aromatic ring or the methoxy (B1213986) group, leading to a variety of oxygenated products and potentially contributing to the formation of secondary organic aerosol (SOA). nih.gov

| Product Name | Chemical Formula | Formation Pathway | Environment |

|---|---|---|---|

| 2,2'-Disulfanediylbis(4-methoxyphenol) | C₁₄H₁₄O₄S₂ | Oxidative coupling of two thiol molecules | Aquatic, Atmospheric |

| 4-Methoxyphenol-2-sulfonic acid | C₇H₈O₅S | Advanced oxidation of the thiol group | Aquatic |

| Methoxybenzoquinone derivatives | Variable | Oxidation of the phenol ring | Aquatic, Atmospheric |

Hydrolytic Stability and Degradation Kinetics

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. This degradation pathway is significant for compounds containing hydrolyzable functional groups such as esters, amides, carbamates, and certain halides.

The structure of this compound consists of hydroxyl, thiol, and methoxy functional groups attached to a stable aromatic ring. The carbon-sulfur (C-S), carbon-oxygen (C-O), and aromatic carbon-carbon bonds are generally stable and not susceptible to hydrolysis under typical environmental conditions (pH 5-9 and ambient temperatures). researchgate.net While the hydrolysis of related compounds like thioesters has been studied, these functional groups are absent in this compound. rsc.orgresearchgate.netacs.org

Therefore, hydrolysis is not considered a significant environmental transformation pathway for this compound. Its persistence in dark, anoxic aquatic systems where photodegradation and oxidation are limited would be high, with removal being primarily dictated by sorption and microbial degradation.

Adsorption and Desorption Behavior in Environmental Matrices

The mobility and bioavailability of this compound in the environment are heavily influenced by its adsorption (sorption) and desorption behavior in soil and sediment. nih.gov Sorption is controlled by the physicochemical properties of both the compound and the environmental matrix (e.g., soil organic matter content, clay content and type, and pH). thescipub.comnih.gov

The sorption behavior of this compound is expected to be complex due to its multiple functional groups and ionizable nature.

Effect of pH: The compound has two ionizable groups: the thiol group (pKa estimated to be similar to thiophenol, ~6.6) and the hydroxyl group (pKa estimated to be similar to 4-methoxyphenol (B1676288), ~10.2). wikipedia.org At low pH, the molecule will be neutral, favoring partitioning into soil organic matter. As the pH increases above the thiol pKa, the molecule will become anionic (a thiolate), reducing its hydrophobicity and increasing its water solubility. This change generally leads to decreased sorption to organic matter but may increase interactions with positively charged sites on clay minerals or metal oxides. mdpi.com

Soil Organic Matter (SOM): The aromatic ring and methoxy group impart some hydrophobicity to the neutral molecule, suggesting that partitioning into SOM will be a significant sorption mechanism, especially in acidic soils. researchgate.netoaepublish.com

Clay Minerals and Metal Oxides: The hydroxyl and thiol groups can participate in hydrogen bonding with mineral surfaces. nih.gov Furthermore, the thiolate anion can form complexes with metal cations present in the soil matrix.

Desorption: Desorption can be hysteretic, meaning the compound does not detach from soil particles as readily as it adsorbs. This can be due to strong binding mechanisms like chemisorption or the entrapment of molecules within soil micropores. nih.gov

| Parameter | Influence on Adsorption | Governing Mechanism |

|---|---|---|

| Soil/Sediment pH | Decreases as pH increases above the thiol pKa (~6.6) | Ionization to anionic form, increasing water solubility and repulsion from negatively charged surfaces. |

| Organic Carbon Content (f_oc) | Increases with higher organic carbon content | Hydrophobic partitioning of the neutral molecule into soil organic matter. |

| Clay Content and Type | Variable; can increase adsorption | Hydrogen bonding, surface complexation with metal oxides, cation exchange (minor). |

| Cation Exchange Capacity (CEC) | Minor influence, primarily affects cation bridging for the anionic form. | Electrostatic interactions. |

Advanced Analytical Methodologies for Research and Monitoring

Chromatographic Techniques for Separation and Quantification (e.g., GC-MS, HPLC)

Chromatography is a fundamental technique for separating complex mixtures into their individual components. nih.gov For a compound like 2-Mercapto-4-methoxyphenol, both gas chromatography (GC) and high-performance liquid chromatography (HPLC) are highly applicable, often coupled with mass spectrometry (MS) for definitive identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is particularly well-suited for the analysis of volatile and thermally stable compounds. Due to the presence of polar hydroxyl and mercapto groups, this compound may require derivatization to increase its volatility and improve peak shape before GC analysis. gcms.czjfda-online.com The coupling with a mass spectrometer allows for the generation of a unique mass spectrum for the compound, enabling its unambiguous identification even in complex mixtures. Research on related methoxyphenol isomers has demonstrated the utility of GC with flame ionization detection (GC-FID) or MS for their determination in various samples. osha.govnih.gov For instance, methods have been developed for the simultaneous determination of compounds like 2-methoxyphenol and 2-methoxy-4-methylphenol (B1669609) in urine, achieving detection limits in the range of 0.05-0.11 µg/mL. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating non-volatile or thermally labile compounds. nih.gov It is highly suitable for the direct analysis of this compound without the need for derivatization. Reversed-phase HPLC (RP-HPLC) is the most common mode used for phenolic compounds. sielc.comsielc.com In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with an acid modifier such as formic or phosphoric acid to ensure good peak shape. sielc.comsielc.com Methods for analyzing related compounds like 4-methoxyphenol (B1676288) have been established using mixed-mode stationary phases with UV detection. sielc.com

The following table summarizes typical chromatographic conditions used for the analysis of related phenolic compounds, which can serve as a starting point for method development for this compound.

| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |

| Column | Diphenyl-dimethylpolysiloxane capillary column (e.g., DB-5) nih.govlcms.cz | Reversed-phase C18 or mixed-mode Primesep 100 sielc.comlcms.cz |

| Mobile Phase | Carrier Gas: Helium or Nitrogen | Acetonitrile/Water with an acid modifier (e.g., H₂SO₄) sielc.com |

| Detector | Mass Spectrometry (MS) or Flame Ionization Detector (FID) osha.govnih.gov | Photodiode Array (PDA) or UV Detector (e.g., at 300 nm) sielc.com |

| Typical Use | Analysis of volatile derivatives; identification in complex matrices | Direct quantification; separation of non-volatile mixtures |

| Derivatization | Often required (e.g., silylation) to improve volatility | Generally not required |

Electrochemical Methods for Detection and Reaction Monitoring